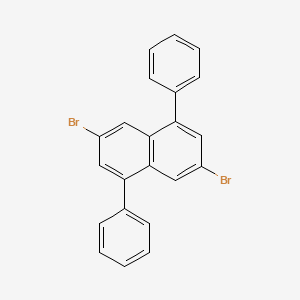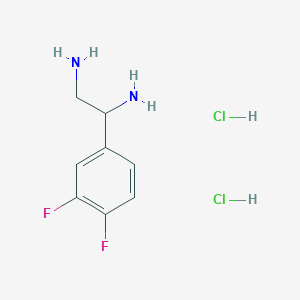
1-(3,4-Difluorophenyl)ethane-1,2-diamine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl is a chemical compound with the molecular formula C8H12Cl2F2N2. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and two hydrochloride groups. It is commonly used in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl typically involves the following steps:
Starting Material: The synthesis begins with 3,4-difluoronitrobenzene.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting 3,4-difluoroaniline is then alkylated with ethylene oxide to form 1-(3,4-difluorophenyl)ethane-1,2-diamine.
Hydrochloride Formation: Finally, the diamine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors.
Continuous Alkylation: Employing continuous flow reactors for the alkylation step.
Purification: Utilizing crystallization and recrystallization techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of more saturated amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Saturated amines.
Substitution Products: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The presence of fluorine atoms enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 1-(2,4-Difluorophenyl)ethane-1,2-diamine
- 1-(3,5-Difluorophenyl)ethane-1,2-diamine
- 1-(3,4-Difluorophenyl)-N,N-dimethylethane-1,2-diamine
Comparison:
- Binding Affinity: The position of fluorine atoms affects the binding affinity to biological targets.
- Reactivity: Different substitution patterns on the phenyl ring result in varying reactivity profiles.
- Applications: Each compound has unique applications based on its chemical properties and biological activity.
1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H12Cl2F2N2 |
|---|---|
Poids moléculaire |
245.09 g/mol |
Nom IUPAC |
1-(3,4-difluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H10F2N2.2ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H |
Clé InChI |
WXCRYAVIQVNWII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(CN)N)F)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


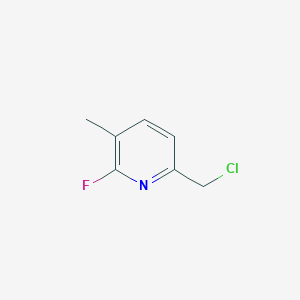
![2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid](/img/structure/B13030476.png)
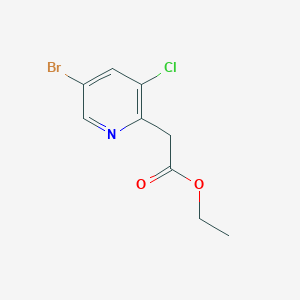
![3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030487.png)
![Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13030494.png)
![8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one](/img/structure/B13030495.png)


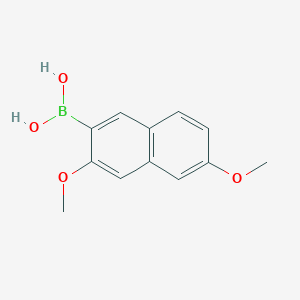
![tert-Butyl 3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13030514.png)
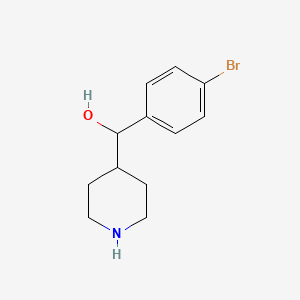
![4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid](/img/structure/B13030523.png)
![2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13030524.png)
